

Application Note: Identification and Quantification of Curculigoside C using Mass Spectrometry

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Compound of Interest

Compound Name: *Glaucoside C*

Cat. No.: *B12089449*

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Introduction

Curculigoside C is a phenolic glucoside isolated from the rhizomes of *Curculigo orchioides*. It has garnered significant interest for its potential antioxidant and neuroprotective effects. Accurate and reliable identification and quantification of Curculigoside C in various matrices, such as plant extracts and biological fluids, are crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides detailed protocols for the analysis of Curculigoside C using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract Curculigoside C efficiently and remove potential interferences.

a) From Plant Material (e.g., *Curculigo orchioides* rhizomes):

- Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (60-80 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
 - Add 25 mL of 95% ethanol.
 - Vortex the mixture for 1 minute to ensure thorough mixing.
 - Perform ultrasonication for 30 minutes at room temperature.
 - Alternatively, use Soxhlet extraction for 72 hours.
- Centrifugation and Filtration:
 - Centrifuge the mixture at 4000 rpm for 10 minutes.
 - Collect the supernatant.
 - Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

b) From Biological Fluids (e.g., Rat Plasma):[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Protein Precipitation:
 - To 100 µL of plasma sample, add 300 µL of methanol (containing the internal standard, if used).
 - Vortex the mixture for 3 minutes to precipitate proteins.
- Centrifugation:
 - Centrifuge the sample at 13,000 rpm for 10 minutes.
- Supernatant Collection:
 - Carefully transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitution:
 - Reconstitute the residue in 100 µL of the initial mobile phase.
 - Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 5 minutes.
 - Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS and UPLC-QTOF-MS Instrumentation and Conditions

The following parameters are recommended for the separation and detection of Curculigoside C.

a) UPLC Conditions:

Parameter	Condition
Column	ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-1.0 min, 30% B; 1.0-2.0 min, 30%-90% B; 2.0-3.0 min, 90% B; 3.0-3.1 min, 90%-30% B; 3.1-3.5 min, 30% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 µL

b) Mass Spectrometry Conditions (Triple Quadrupole for Quantification):^[5]

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	500°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	1000 L/h
MRM Transition (Curculigoside C)	m/z 505.1 → 221.0
MRM Transition (IS - Curculigoside B)	m/z 453.1 → 291.1
Collision Energy (Curculigoside C)	20 V
Collision Energy (IS)	18 V

c) Mass Spectrometry Conditions (QTOF for Identification and Metabolite Profiling):

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Range	m/z 100-1000
Capillary Voltage	3.0 kV
Sampling Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	450°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	800 L/h
Collision Energy (MSE)	Ramp 20-40 eV

Data Presentation

Quantitative Performance

The UPLC-MS/MS method was validated for the quantification of Curculigocide C in rat plasma.^{[1][2]} The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity^{[1][2]}

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
Curculigocide C	1 - 2500	> 0.9984	1

Table 2: Precision and Accuracy^[1]

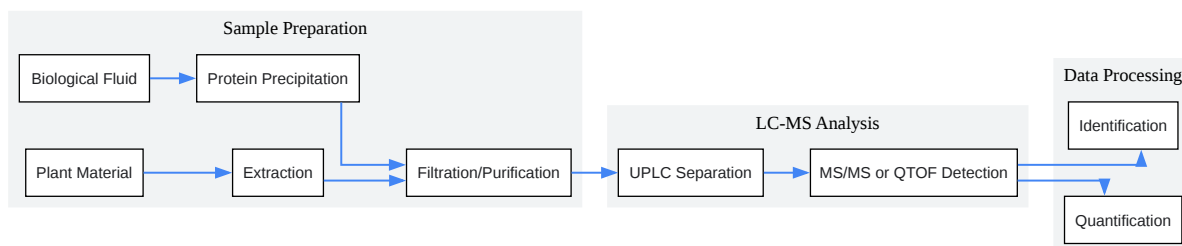
Spiked Concentration (ng/mL)	Intra-day Precision (RSD%)	Intra-day Accuracy (RE%)	Inter-day Precision (RSD%)	Inter-day Accuracy (RE%)
3	5.51	0.56	6.81	-1.44
200	4.10	-3.28	5.24	-5.83
2000	4.87	-1.98	6.12	-4.52

Table 3: Recovery^[5]

Spiked Concentration (ng/mL)	Recovery (%)
3	95.22 ± 5.64
200	92.82 ± 8.74
2000	92.14 ± 3.45

Visualizations

Experimental Workflow

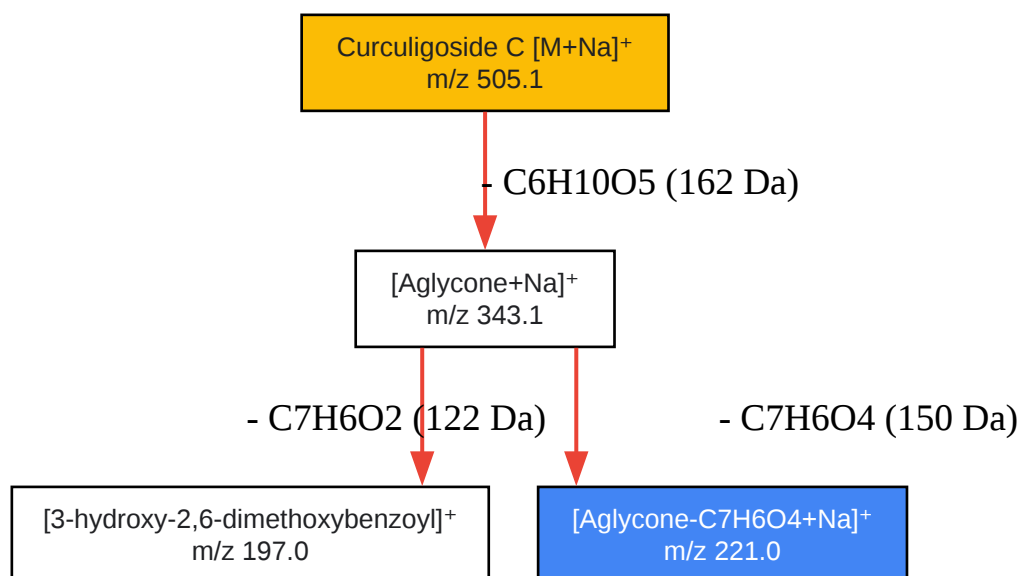


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Caption: General experimental workflow for the analysis of Curculigoside C.

Fragmentation Pathway of Curculigoside C

The fragmentation of Curculigoside C in positive ESI mode primarily involves the cleavage of the glycosidic bond and fragmentation of the aglycone. The sodiated adduct $[M+Na]^+$ is often observed.



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Caption: Proposed fragmentation pathway of Curculigoside C in positive ESI-MS/MS.

Discussion

The presented UPLC-MS/MS method is highly sensitive and selective for the quantification of Curculigoside C in rat plasma, with a low LLOQ of 1 ng/mL.[1][2] The sample preparation using protein precipitation is straightforward and provides good recovery.[5] For plant matrices, ethanolic extraction is an effective method for isolating Curculigoside C.

The fragmentation pattern of Curculigoside C is characteristic of phenolic glucosides. The primary fragmentation event is the neutral loss of the glucose moiety (162 Da) from the sodiated precursor ion to form the sodiated aglycone. Further fragmentation of the aglycone yields diagnostic product ions that can be used for unequivocal identification. The fragment at m/z 221.0 is a characteristic product ion suitable for quantification in MRM mode.[5]

For structural elucidation and metabolite identification, UPLC-QTOF-MS provides high mass accuracy for both precursor and product ions, enabling the determination of elemental compositions and the identification of unknown metabolites.

Conclusion

The mass spectrometry techniques and protocols detailed in this application note provide a robust framework for the reliable identification and quantification of Curculigoside C. These methods are well-suited for applications in natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

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